![molecular formula C21H14FN5S2 B2926995 4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole CAS No. 1207057-61-1](/img/structure/B2926995.png)
4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It has been studied for its potential as a kinase inhibitor, specifically targeting the c-MET receptor tyrosine kinase . This receptor plays a critical role in human oncogenesis and tumor progression .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The crystal structure of a similar compound in complex with the C-MET kinase domain has been determined using X-ray diffraction .Applications De Recherche Scientifique
Cancer Research: c-Met Kinase Inhibition
This compound has been identified as a potential inhibitor of the c-Met kinase, which is a protein that plays a crucial role in cancer cell growth and metastasis. The inhibition of c-Met kinase can lead to the suppression of tumor growth and could be a promising strategy for cancer treatment .
Pharmacological Studies: Phosphodiesterase Family Inhibition
The structure of this compound suggests that it may act as a broad inhibitor of the phosphodiesterase (PDE) family. This implies potential applications in pharmacological research to study the effects of PDE inhibition, which is relevant in various diseases, including neurodegenerative disorders and pulmonary diseases .
Drug Design and Optimization
Due to its selective inhibition properties, this compound can be used as a lead molecule in structure-based drug design and optimization. Researchers can modify its structure to enhance its efficacy and selectivity for specific targets, which is a critical step in the development of new therapeutic agents .
Cardiovascular Research: Cardiac Output and Contractility
The compound’s interaction with the PDE family suggests that it could affect heart rate, cardiac output, and contractility indices. This makes it a valuable tool for cardiovascular research, particularly in understanding the molecular mechanisms underlying cardiac function and diseases .
Molecular Biology: Protein-Ligand Interaction Studies
The ability of this compound to bind to specific proteins, such as c-Met kinase, makes it useful for studying protein-ligand interactions at the molecular level. This can provide insights into the structural requirements for binding and the effects of ligand binding on protein function .
Safety and Toxicity Evaluations
The compound’s broad activity profile necessitates comprehensive safety and toxicity evaluations. It can serve as a model compound to study the adverse effects of broad-spectrum kinase inhibitors and to develop strategies to mitigate these effects in drug discovery .
Mécanisme D'action
Propriétés
IUPAC Name |
4-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5S2/c22-16-8-6-14(7-9-16)20-25-24-18-10-11-19(26-27(18)20)28-12-17-13-29-21(23-17)15-4-2-1-3-5-15/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKCMJWIPWKEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.